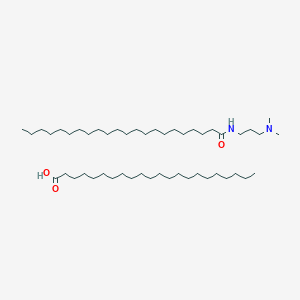

Behenamidopropyl dimethylamine behenate

Description

Properties

CAS No. |

125804-04-8 |

|---|---|

Molecular Formula |

C49H100N2O3 |

Molecular Weight |

765.3 g/mol |

IUPAC Name |

N-[3-(dimethylamino)propyl]docosanamide;docosanoic acid |

InChI |

InChI=1S/C27H56N2O.C22H44O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-24-27(30)28-25-23-26-29(2)3;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h4-26H2,1-3H3,(H,28,30);2-21H2,1H3,(H,23,24) |

InChI Key |

NDGKBIRTNHDYCM-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCC(=O)NCCCN(C)C.CCCCCCCCCCCCCCCCCCCCCC(=O)O |

Other CAS No. |

125804-04-8 |

Synonyms |

BEHENAMIDOPROPYL DIMETHYLAMINE BEHENATE |

Origin of Product |

United States |

Structural Elucidation and Molecular Architecture of Behenamidopropyl Dimethylamine Behenate

Ionic and Molecular Architecture

Analysis of the Behenamidopropyl Dimethylamine (B145610) Cation

The behenamidopropyl dimethylamine cation possesses a distinctive structure that is key to its functionality. It is characterized by a long C22 alkyl chain, known as the behenyl group, which is attached to a propyl dimethylamine moiety via an amide linkage. specialchem.com

The core structure of the cationic portion is N-[3-(dimethylamino)propyl]docosanamide. The long, saturated behenyl tail is hydrophobic, while the tertiary amine group at the opposite end is capable of becoming protonated in an acidic environment, thereby acquiring a positive charge. This amphiphilic nature, combining a non-polar tail with a charged headgroup, is fundamental to its surface-active properties.

The presence of the amide group introduces polarity and the capacity for hydrogen bonding, further influencing the molecule's interactions. The tertiary dimethylamine group is the site of protonation, leading to the formation of a cationic head that is crucial for its electrostatic interaction with negatively charged surfaces, such as hair.

| Feature | Description |

|---|---|

| Chemical Name | Behenamidopropyl dimethylamine |

| Molecular Formula | C27H56N2O |

| Key Functional Groups |

|

| Charge | Positive (cationic) upon protonation |

Analysis of the Behenate (B1239552) Anion

The behenate anion is the conjugate base of behenic acid, a long-chain saturated fatty acid containing 22 carbon atoms. Its chemical formula is C22H43O2-. The anion is formed by the deprotonation of the carboxylic acid group, resulting in a carboxylate group (-COO-) that carries a negative charge.

This long, straight-chain alkyl structure imparts significant hydrophobicity to the anion. The carboxylate head is hydrophilic and capable of engaging in ionic bonding and hydrogen bonding.

| Feature | Description |

|---|---|

| Chemical Name | Behenate (or Docosanoate) |

| Molecular Formula | C22H43O2- |

| Key Functional Groups |

|

| Charge | Negative (anionic) |

Characterization of the Ionic Bond and Overall Salt Structure

The bond between the behenamidopropyl dimethylamine cation and the behenate anion is primarily electrostatic in nature, forming an ionic salt. This interaction is driven by the attraction between the positively charged, protonated tertiary amine of the cation and the negatively charged carboxylate group of the anion.

Conformational Analysis and Stereochemistry

The large and flexible nature of behenamidopropyl dimethylamine behenate, with its two long alkyl chains, results in a complex conformational landscape. The molecule is achiral, meaning it does not have a non-superimposable mirror image. Due to its high number of rotatable bonds, predicting a single, stable 3D conformation is challenging, and in silico generation of a 3D conformer is often disallowed due to this flexibility. nih.gov

Spatial Arrangements of Long Alkyl Chains

The two long behenyl chains, one from the cation and one from the anion, are a dominant feature of the molecule's architecture. In solution and in product formulations, these chains are dynamic and can adopt various conformations. Their arrangement is influenced by factors such as the surrounding solvent, temperature, and interactions with other molecules.

Dynamics of Amide and Amine Moieties

The amide and amine groups within the behenamidopropyl dimethylamine cation are not static. The amide bond has a planar character due to resonance, which restricts rotation around the C-N bond. However, rotations around the adjacent single bonds are possible, allowing for flexibility in the linkage between the behenyl chain and the propylamino group.

The protonated tertiary amine group is the primary site of interaction with the behenate anion. Conformational analysis of a similar fragment, the 2,2-dimethylpropane-1,3-diaminium cation, has shown that staggered conformations (gauche and anti) are energetically favored over eclipsed conformations. mdpi.com By analogy, the propyl chain connecting the amide and the dimethylamine group in the behenamidopropyl dimethylamine cation is expected to favor staggered conformations to minimize steric hindrance. The dynamics of these groups, including bond rotations and vibrations, are crucial for the molecule's ability to interact with surfaces and other molecules, which is fundamental to its performance as a conditioning agent.

Computational Chemistry and Molecular Modeling Studies

Computational chemistry and molecular modeling serve as powerful tools to investigate the behavior of molecules at an atomic level, providing insights that are often difficult or impossible to obtain through experimental methods alone. For a complex amphiphilic molecule like this compound, these techniques can elucidate its electronic structure, conformational dynamics, and intermolecular interactions, which are crucial for understanding its function as a conditioning agent and emulsifier. While specific computational studies on this compound are not extensively available in public literature, the following sections outline the established methodologies that would be employed for such an investigation, based on studies of analogous long-chain surfactants and amidoamines.

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure of a molecule. These calculations can provide valuable information about molecular orbitals, charge distribution, and reactivity. For this compound, methods like Density Functional Theory (DFT) would be suitable for elucidating the electronic properties of both the protonated (cationic) and unprotonated forms of the molecule.

Research Focus and Hypothetical Findings:

A primary focus of quantum chemical calculations would be to analyze the charge distribution across the molecule, particularly around the amidopropyl dimethylamine headgroup and the carboxylate group of the behenate counter-ion. This would involve calculating the partial atomic charges on each atom. The results would likely show a significant positive charge localization on the protonated tertiary amine and a corresponding negative charge on the carboxylate group, confirming the ionic nature of the interaction.

Electron density maps and molecular electrostatic potential (MEP) surfaces would visualize the electron-rich and electron-poor regions of the molecule. The MEP would likely indicate the positively charged headgroup as a site for favorable interaction with negatively charged surfaces, such as damaged areas of hair cuticles, explaining its conditioning effect. The long behenyl chains would be shown as nonpolar regions.

Furthermore, calculations of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies would provide insights into the molecule's reactivity. The energy gap between HOMO and LUMO is an indicator of molecular stability.

Illustrative Data Table: Calculated Electronic Properties

| Property | Hypothetical Value (Protonated Form) | Significance |

| Dipole Moment (Debye) | 15.8 | Indicates the overall polarity of the molecule. |

| HOMO Energy (eV) | -6.2 | Relates to the electron-donating ability. |

| LUMO Energy (eV) | 1.5 | Relates to the electron-accepting ability. |

| HOMO-LUMO Gap (eV) | 7.7 | Indicator of chemical reactivity and stability. |

| Partial Charge on N+ (a.u.) | +0.85 | Quantifies the positive charge on the key functional group. |

| Partial Charge on O- (a.u.) | -0.75 | Quantifies the negative charge on the counter-ion. |

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. For a large and flexible molecule like this compound, MD simulations are invaluable for exploring its conformational landscape and understanding its behavior in different environments, such as in solution or at an interface (e.g., oil-water or hair surface).

Simulated Environments and Expected Observations:

Simulations would typically be performed in a solvent box, often water, to mimic its behavior in an aqueous formulation. The simulations would reveal how the long, hydrophobic behenyl chains interact with each other and with water molecules. It would be expected that in water, the hydrophobic tails would aggregate to minimize contact with the aqueous environment, a precursor to micelle formation.

The flexibility of the alkyl chains and the amidopropyl linker would be a key focus. Analysis of dihedral angle distributions over the simulation trajectory would reveal the preferred conformations of the molecule. It is likely that the long behenyl chains would adopt a range of conformations, from extended to folded, with the extended conformation being prevalent in organized structures like lamellar phases. The simulation would also show the dynamic nature of the ionic bond between the dimethylamine headgroup and the behenate counter-ion.

Illustrative Data Table: Conformational Analysis from MD Simulations

| Parameter | Hypothetical Observation | Implication |

| Radius of Gyration (nm) | 1.2 - 1.8 | Indicates the compactness of the molecule over time. |

| End-to-End Distance of Behenyl Chain (nm) | 2.0 - 3.5 | Shows the degree of extension or coiling of the hydrophobic tail. |

| Solvent Accessible Surface Area (SASA) of Hydrophobic Tails (nm²) | Decreases in aqueous solution over time | Demonstrates the hydrophobic effect and tendency to aggregate. |

| Average Number of Water Molecules around Headgroup | ~15 | Quantifies the hydration of the polar headgroup. |

A crucial component of accurate MD simulations is the force field, which is a set of parameters that describe the potential energy of a system of atoms. While general-purpose force fields like AMBER, CHARMM, or GROMOS exist, they may not be perfectly parameterized for a specific and complex molecule like this compound. Therefore, the development of a specific force field or the refinement of existing parameters would be a necessary step for high-fidelity simulations.

Parameterization Process and Validation:

The development of a force field for this compound would involve several steps. First, the molecule would be broken down into smaller, representative fragments. Quantum mechanical calculations would then be performed on these fragments to obtain data on bond lengths, bond angles, dihedral angles, and partial atomic charges.

These quantum mechanical data would then be used to parameterize the classical force field. For instance, the partial atomic charges would be fitted to reproduce the quantum mechanical electrostatic potential. The Lennard-Jones parameters, which describe van der Waals interactions, would be optimized to reproduce experimental data for similar molecules, such as densities and heats of vaporization of long-chain amides and alkanes.

Once the parameters are developed, the force field would be validated by running simulations of the molecule in a known phase (e.g., a liquid or crystalline state) and comparing the simulated properties (e.g., density, diffusion coefficient) with available experimental data for analogous compounds.

Illustrative Data Table: Example Force Field Parameters

| Atom Type | Bond Length (Å) | Bond Angle (°) | Dihedral Force Constant (kJ/mol) | Partial Charge (e) |

| C=O (Amide) | 1.23 | - | - | C: +0.55, O: -0.55 |

| N-H (Amide) | 1.01 | - | - | N: -0.40, H: +0.25 |

| C-N (Amine) | 1.47 | 112.0 | 2.5 | C: +0.10, N: -0.30 |

| O-C=O (Carboxylate) | 1.25 | 120.0 | - | O: -0.75, C: +0.60 |

Synthesis and Derivatization Pathways of Behenamidopropyl Dimethylamine Behenate

Synthesis of Behenamidopropyl Dimethylamine (B145610) (Amidoamine Component)

The core of the synthesis is the formation of behenamidopropyl dimethylamine, an amidoamine, through the reaction of behenic acid with 3-dimethylaminopropylamine (B130723) (DMAPA). cir-safety.org This process is a condensation reaction that forms a stable amide bond.

Amidation Reactions of Behenic Acid with Dimethylaminopropylamine (DMAPA)

The fundamental reaction involves the carboxyl group of behenic acid reacting with the primary amine group of DMAPA to form an amide linkage, with the concurrent elimination of a water molecule. atamanchemicals.com The resulting molecule, behenamidopropyl dimethylamine, contains both a long hydrophobic fatty acid chain and a tertiary amine group, which is crucial for its eventual properties. atamanchemicals.com

The amidation of behenic acid with DMAPA is typically carried out at elevated temperatures, generally in the range of 130-175°C. cir-safety.orggoogle.com The reaction can be conducted under acidic, alkaline, or neutral conditions, and sometimes without a catalyst, although the use of a catalyst can influence reaction rates and conditions. cir-safety.org One example of a catalyst used in similar fatty acid amidation processes is hypophosphorous acid. google.com The progress of the reaction is monitored using standard analytical techniques until the desired specifications are achieved. cir-safety.org

Optimizing the synthesis of behenamidopropyl dimethylamine is critical for achieving high yield and purity. Key parameters that are controlled include the stoichiometry of the reactants, temperature, and reaction time. A near-stoichiometric ratio of the amine to the fatty acid is often employed, with a slight excess of the amine (less than 20%) sometimes used to ensure complete conversion of the acid. google.com

To enhance the quality of the final product, particularly its color, reducing agents such as sodium sulfite (B76179) or sodium borohydride (B1222165) may be introduced during the synthesis process. google.com After the reaction is complete, the product is typically filtered to remove any solid impurities. cir-safety.org

Table 1: Process Optimization Parameters for Behenamidopropyl Dimethylamine Synthesis

| Parameter | Description | Typical Conditions/Considerations |

|---|---|---|

| Temperature | Affects reaction rate and potential for side reactions. | 130-175°C cir-safety.orggoogle.com |

| Reactant Ratio | Molar ratio of DMAPA to Behenic Acid. | Near-stoichiometric to slight excess of DMAPA (e.g., 1.1:1) google.com |

| Catalyst | Accelerates the reaction. | Can be acidic, alkaline, or none. Hypophosphorous acid is an example. cir-safety.orggoogle.com |

| By-product Removal | Removal of water to drive the reaction forward. | Nitrogen sparging or vacuum. atamanchemicals.comnih.gov |

| Purity Enhancement | Use of additives to improve product quality. | Addition of reducing agents to improve color. google.com |

Characterization of By-products and Impurities

The synthesis of behenamidopropyl dimethylamine is a relatively clean process, often yielding a product with 98-99% purity. cir-safety.org However, the primary impurity of concern is unreacted 3-dimethylaminopropylamine (DMAPA). cir-safety.org Due to its potential as a sensitizing agent, its concentration in the final product is carefully monitored and minimized. cir-safety.org

When the synthesis starts from triglycerides (like those found in vegetable oils) instead of free fatty acids, other by-products such as glyceryl esters can be formed. cir-safety.org Another potential impurity that requires consideration is the formation of nitrosamines. Since behenamidopropyl dimethylamine is a tertiary amine, it can potentially be nitrosated under certain conditions, and formulations are designed to avoid this. cir-safety.org

Formation of Behenamidopropyl Dimethylamine Behenate (B1239552) (Ionic Complex Formation)

Behenamidopropyl dimethylamine behenate is the salt that is formed when the amidoamine, behenamidopropyl dimethylamine, is reacted with behenic acid. atamanchemicals.comcosmileeurope.eu This is an acid-base reaction where the tertiary amine group of the amidoamine is protonated by the carboxylic acid group of behenic acid, resulting in the formation of an ionic bond. atamanchemicals.comresearchgate.net

Stoichiometric Control and Reaction Kinetics

The formation of the behenate salt is a straightforward acid-base neutralization. The IUPAC name, Docosanoic acid, compound with N-[3-(dimethylamino)propyl]docosamide (1:1), indicates a 1:1 stoichiometric ratio between the behenic acid and the behenamidopropyl dimethylamine. specialchem.com

The reaction kinetics of this salt formation are typically very rapid, as is characteristic of most acid-base neutralizations. The reaction involves the transfer of a proton from the carboxylic acid to the tertiary amine, a process that occurs almost instantaneously upon mixing the two components under appropriate conditions. The formation of the ionic complex alters the physicochemical properties of the compound, for instance, by making it more water-soluble and giving it cationic surfactant properties at an acidic pH. researchgate.net

Purification Methodologies (e.g., distillation, chromatography)

The purification of Behenamidopropyl Dimethylamine, an amidoamine, is crucial to remove unreacted starting materials and by-products, ensuring the final product meets quality specifications. The primary impurities are typically residual free fatty acids (behenic acid) and unreacted N,N-dimethylaminopropylamine (DMAPA). Industrial purification processes often involve a multi-step approach combining neutralization and distillation.

A common method involves the neutralization of residual free fatty acids within the crude product mixture. An alkaline solution, such as aqueous or alcoholic sodium hydroxide, is added to convert the free fatty acids into their corresponding salts. google.com This step is critical as it facilitates the separation of the fatty acids from the desired amidoamine product in the subsequent distillation phase.

Following neutralization, the mixture undergoes distillation to separate the purified Behenamidopropyl Dimethylamine. Given the high boiling point and thermal sensitivity of the compound, specialized distillation techniques are employed. google.com

Thin-Film Evaporation: The neutralized mixture is fed into a thin-film evaporator. In a first stage, water and other low-boiling components can be removed under a rough vacuum. The resulting concentrate, containing the amidoamine and fatty acid salts, is then subjected to a second distillation stage under a high vacuum (e.g., 0.01 to 0.1 mbar). google.com The purified amidoamine is collected as the distillate or top phase, leaving the non-volatile fatty acid salts behind in the residue.

Molecular Distillation: This technique is suitable for separating compounds with high molecular weights and is performed under high vacuum. It is particularly effective in removing the neutralized fatty acids, yielding a high-purity amidoamine distillate. google.com

Filtration may also be employed as a final polishing step to remove any particulate matter from the purified product. While chromatographic methods are standard in analytical laboratories for purity assessment, they are less common for large-scale industrial purification of this type of compound due to higher costs and complexity.

Table 1: Summary of Purification Methodologies for Behenamidopropyl Dimethylamine

| Purification Step | Technique | Description | Target Impurity Removed |

| Neutralization | Alkaline Treatment | Reaction of the crude product with an aqueous or alcoholic alkaline solution (e.g., NaOH). google.com | Free Behenic Acid |

| Separation | Thin-Film or Molecular Distillation | Separation of the amidoamine from non-volatile neutralized fatty acid salts under high vacuum. google.com | Fatty Acid Salts |

Evaluation of Product Purity and Composition

The quality control of Behenamidopropyl Dimethylamine relies on precise analytical methods to quantify the active component and identify any residual impurities. The synthesis, while efficient, can leave trace amounts of starting materials, which must be monitored to ensure the product's performance and safety. thegoodscentscompany.com

The most significant impurities include:

Free Fatty Acid: Unreacted behenic acid from the initial amidation reaction.

Free Amine: Residual N,N-dimethylaminopropylamine (DMAPA), a key starting material. thegoodscentscompany.com

Several analytical techniques are utilized to determine the composition and purity of the final product.

Titration Methods: The amine number (or amine value) is a critical parameter determined by titration. It quantifies the amount of basic nitrogen atoms (from the tertiary amine group) present in the product. This value helps to track the reaction's completion and measure the concentration of the amidoamine. google.com A separate acid value titration can be used to quantify the amount of residual free fatty acid.

Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating and quantifying the individual components in the product mixture. To enhance detection sensitivity for residual amines like DMAPA, a pre-column derivatization step is often employed. nih.govkeikaventures.com Reagents such as 4-chloro-7-nitrobenzofurazane (NBD-Cl) react with the amine to form a fluorescent derivative, which can be detected with high specificity using a fluorescence detector (HPLC-FLD). nih.gov Gas Chromatography (GC) may also be used to analyze for volatile impurities.

Spectroscopic Methods: Techniques like Fourier-Transform Infrared Spectroscopy (FTIR) are used to confirm the chemical structure, for instance, by identifying the disappearance of the carboxylic acid peak and the appearance of the characteristic amide bond absorption. google.com

Table 2: Impurity Analysis in Behenamidopropyl Dimethylamine Production

| Impurity | Common Source | Analytical Method |

| Free Behenic Acid | Unreacted starting material | Acid Value Titration, HPLC |

| N,N-dimethylaminopropylamine (DMAPA) | Unreacted starting material | Amine Number Titration, HPLC with Derivatization (e.g., NBD-Cl), GC google.comnih.gov |

Advanced Derivatization Chemistry

Behenamidopropyl Dimethylamine serves as a versatile chemical intermediate for the synthesis of other functional molecules, primarily through reactions involving its tertiary amine group. These derivatizations can modify its properties to create surfactants with different characteristics.

Quaternization of Amine Groups

The tertiary amine group in Behenamidopropyl Dimethylamine can be readily converted into a quaternary ammonium (B1175870) salt through alkylation. This reaction, a type of Menshutkin reaction, involves treating the amidoamine with an alkylating agent. nih.govgoogle.com The resulting quaternary ammonium compounds, often called "quats," are cationic surfactants with strong conditioning properties. The quaternization enhances the positive charge of the molecule, which increases its affinity for negatively charged surfaces like hair and skin.

Common alkylating agents used for this purpose include:

Methyl Chloride

Dimethyl Sulfate

Benzyl Chloride google.comgoogleapis.com

The reaction transforms the non-ionic (at neutral pH) or weakly cationic (at acidic pH) amidoamine into a permanently cationic quaternary ammonium salt.

Table 3: Common Quaternizing Agents for Amidoamines

| Quaternizing Agent | Chemical Formula | Resulting Quaternary Ammonium Group |

| Methyl Chloride | CH₃Cl | Trimethylammonium Chloride |

| Dimethyl Sulfate | (CH₃)₂SO₄ | Trimethylammonium Methyl Sulfate |

| Benzyl Chloride | C₆H₅CH₂Cl | Dimethylbenzylammonium Chloride |

Synthesis of Related Amine Oxides

Behenamidopropyl Dimethylamine can be oxidized to form Behenamidopropyl Dimethylamine Oxide. This is achieved by reacting the tertiary amine with a strong oxidizing agent, most commonly hydrogen peroxide (H₂O₂). google.commdpi.com The reaction is typically carried out in a solvent like isopropanol (B130326) to manage viscosity and prevent gel formation, which could otherwise impede the reaction. mdpi.com

The resulting amine oxide is a zwitterionic (or amphoteric) surfactant, meaning it has both a positive and a negative formal charge within the same molecule. This dual nature gives it unique properties, including foam-boosting and viscosity-building capabilities, making it a valuable ingredient in cleansing formulations.

Table 4: Reactants for the Synthesis of Amine Oxides from Amidoamines

| Reactant | Role | Notes |

| Behenamidopropyl Dimethylamine | Tertiary Amine Precursor | The starting material containing the nitrogen atom to be oxidized. |

| **Hydrogen Peroxide (H₂O₂) ** | Oxidizing Agent | Donates an oxygen atom to the tertiary amine. google.com |

| Isopropanol (or other solvent) | Reaction Medium | Helps to control reaction rate and viscosity. mdpi.com |

Formation of Alternative Salts

Behenamidopropyl Dimethylamine is a base that is typically "activated" in formulations by neutralizing it with an acid. This acid-base reaction forms a salt, rendering the molecule cationic and enhancing its solubility and conditioning efficacy. While the subject of this article is the behenate salt, a wide variety of other organic acids can be used to form different salts, each potentially imparting secondary benefits to a formulation. themestizamuse.comgoogle.com

The choice of acid can influence the final properties of the conditioned substrate. For example, using an alpha-hydroxy acid like lactic acid can add moisturizing benefits. themestizamuse.com

Commonly used acids for neutralization include:

Lactic Acid

L-Glutamic Acid google.com

Citric Acid themestizamuse.com

This flexibility allows formulators to create customized conditioning agents by selecting an acid that complements the desired performance of the end product.

Table 5: Alternative Salts of Behenamidopropyl Dimethylamine

| Acid Used for Neutralization | Resulting Salt Name | Potential Secondary Benefit |

| Lactic Acid | Behenamidopropyl Dimethylamine Lactate | Humectant/Moisturizing themestizamuse.comhumblebeeandme.com |

| L-Glutamic Acid | Behenamidopropyl Dimethylamine Glutamate | Skin and Hair Conditioning google.com |

| Citric Acid | Behenamidopropyl Dimethylamine Citrate | pH adjustment, Chelating themestizamuse.com |

| Behenic Acid | This compound | Emollience, Viscosity Building |

Chemical Reactivity and Transformation Mechanisms of Behenamidopropyl Dimethylamine Behenate

Hydrolysis Pathways of Amide and Ester Moieties

Behenamidopropyl dimethylamine (B145610) behenate (B1239552) is comprised of behenamidopropyl dimethylamine and behenic acid, forming a salt. The behenamidopropyl dimethylamine moiety contains an amide linkage, while the association with behenic acid can be considered an ester-like salt linkage. Both these functional groups can potentially undergo hydrolysis.

Kinetic Studies of Hydrolytic Degradation

The hydrolysis of behenamidopropyl dimethylamine behenate involves the cleavage of its amide and ester-like linkages. Generally, amide bonds are known to be relatively stable and hydrolyze slowly compared to more labile bonds like esters. nih.gov

Kinetic studies on related poly(amidoamine)s (PAAs) have shown that the degradation mechanism is complex and can involve both hydrolysis and other pathways like the retro-aza-Michael reaction. mdpi.comresearchgate.netupc.edu The rate of degradation is significantly influenced by pH. For instance, most PAAs are stable at a pH of 4.0 but degrade at pH levels of 7.0 and 9.0. mdpi.comresearchgate.netupc.edu At a neutral pH of 7.0, the degradation of many PAAs follows first-order kinetics. mdpi.comresearchgate.net The rate of degradation is also dependent on the basicity of the amine monomers, with more basic amines acting as better leaving groups. mdpi.comresearchgate.net

Identification and Characterization of Hydrolysis Products

The hydrolysis of this compound would lead to the formation of its constituent components. The cleavage of the ionic bond between the protonated amine and the carboxylate would yield behenamidopropyl dimethylamine and behenic acid.

Further hydrolysis of the amide bond within the behenamidopropyl dimethylamine molecule would result in the formation of behenic acid and N,N-dimethyl-1,3-propanediamine (DMAPA). cir-safety.org

The primary hydrolysis products are therefore:

Behenamidopropyl dimethylamine nih.gov

Behenic acid google.com

N,N-dimethyl-1,3-propanediamine (DMAPA) cir-safety.org

The main degradation mechanism for related polyamidoamines (PAAs) has been identified as the retro-aza-Michael reaction, which is triggered by dilution. mdpi.comresearchgate.net This reaction produces a secondary amine and an acrylamide (B121943) terminal. mdpi.com However, evidence of concurrent hydrolytic cleavage of amide bonds has also been observed. mdpi.comresearchgate.net

pH-Dependent Chemical Behavior and Speciation

The pH of the surrounding medium plays a critical role in determining the chemical state and functionality of this compound.

Protonation and Deprotonation Equilibria of Amine Groups

Behenamidopropyl dimethylamine is an amidoamine, containing a tertiary amine group. themestizamuse.comewg.org In aqueous solutions, this amine group can exist in equilibrium between its protonated (cationic) and deprotonated (neutral) forms. readthedocs.ioyoutube.com The position of this equilibrium is dictated by the pH of the solution and the pKa of the tertiary amine.

At acidic pH, the tertiary amine group becomes protonated, converting the molecule into a cationic surfactant. nih.govresearchgate.net This protonation is a reversible reaction. youtube.com As the pH increases, the equilibrium shifts towards the deprotonated, non-ionic form. researchgate.net

Influence of pH on Ionic State and Functionality

The ionic state of behenamidopropyl dimethylamine, governed by pH, directly impacts its functionality in formulations. nih.gov In its protonated, cationic form (at acidic pH), the molecule functions as a conditioning agent, reducing static electricity by neutralizing the negative charge on hair surfaces. atamanchemicals.comthemestizamuse.com This electrostatic interaction allows the long fatty carbon chain to adhere to the hair, providing a smoothing and detangling effect. themestizamuse.com

In its non-ionic, deprotonated state (at neutral to basic pH), it can still function as a conditioning agent and has been studied for use in 2-in-1 shampoos and as a gelling agent in hair coloration creams. nih.govresearchgate.net The transition between these states is a key feature of its versatility in different product types. researchgate.net

Nitrosation Mechanisms and Mitigation Strategies

A significant aspect of the chemical reactivity of this compound is its potential to form nitrosamines.

Nitrosamines are compounds containing the N-N=O functional group and are of concern as they are considered probable human carcinogens. chemicea.com They can form when a secondary or tertiary amine reacts with a nitrosating agent, such as nitrous acid, which can be formed from nitrites under acidic conditions. veeprho.com

Behenamidopropyl dimethylamine contains a tertiary amine and a secondary amide. cir-safety.org While secondary amines are generally the most reactive towards nitrosating agents, tertiary amines can also undergo nitrosation. europa.eu The electron-withdrawing nature of the carbonyl group in amides significantly reduces the reactivity of the nitrogen's lone pair, making them less likely to form nitrosamines compared to amines. chemicea.com

The formation of nitrosamines can occur under acidic, neutral, or alkaline conditions, depending on the specific nitrosating agent and substrate. cir-safety.orgcir-safety.org Atmospheric nitrogen dioxide can also contribute to the nitrosation of amines in aqueous solutions. cir-safety.orgcir-safety.org

To minimize the risk of nitrosamine (B1359907) formation, several mitigation strategies can be employed:

Control of Raw Materials: Using raw materials with low levels of secondary amines and nitrosating agents is a primary strategy. europa.euteknoscienze.com For example, a supplier of behenamidopropyl dimethylamine has indicated a maximum level of the impurity DMAPA (a secondary amine precursor) of 115 ppm. cir-safety.org

pH Control: While nitrosation can occur across a range of pH values, the reactivity of amines is reduced under strongly acidic conditions due to protonation. nih.gov

Use of Inhibitors: Antioxidants such as ascorbic acid (Vitamin C) and α-tocopherol can inhibit nitrosamine formation by reacting with nitrosating agents. cir-safety.orgcontractpharma.com Other potential inhibitors include gallic acid and sodium citrate. cir-safety.org The effectiveness of these inhibitors is formulation-specific and may require a combination of both hydrophilic and hydrophobic inhibitors. nih.govcir-safety.org

Avoidance of Nitrosating Systems: Formulations should be designed to avoid the use of ingredients that can act as nitrosating agents or create conditions favorable for nitrosation. europa.eu

Interactive Data Table: Factors Influencing Nitrosamine Formation

| Factor | Description | Impact on Nitrosamine Formation | Mitigation Strategy |

| Amine Precursor | Presence of secondary or tertiary amines. | Essential for formation. chemicea.com | Use purified raw materials with low amine impurities. europa.euteknoscienze.com |

| Nitrosating Agent | Presence of nitrites, nitrous acid, or atmospheric nitrogen oxides. veeprho.comnih.gov | Essential for formation. | Avoid nitrite-treated containers and control atmospheric exposure. cir-safety.org |

| pH | Can occur under acidic, neutral, or alkaline conditions. cir-safety.org | Rate is pH-dependent. nih.gov | Formulation at very low pH can reduce amine reactivity. nih.gov |

| Inhibitors | Antioxidants like ascorbic acid and α-tocopherol. contractpharma.com | Can significantly reduce or prevent formation. contractpharma.com | Incorporate inhibitors into the formulation. cir-safety.org |

Investigation of N-Nitrosamine Formation Potential

This compound is the salt formed from the reaction of behenic acid with behenamidopropyl dimethylamine. specialchem.com The latter, an amidoamine, contains a tertiary amine group within its structure, which is a known precursor to the formation of N-nitrosamines. nih.govnih.gov N-nitrosamines are a class of compounds that have been identified as potential carcinogens, and their presence in consumer products is closely monitored and regulated. nih.govnih.gov

The formation of N-nitrosamines occurs when a secondary or tertiary amine reacts with a nitrosating agent. nih.gov Common nitrosating agents can include nitrite (B80452) ions (NO₂⁻) under acidic conditions, which can form nitrous acid (HNO₂), or oxides of nitrogen (NOx) present in the atmosphere. nih.govnih.gov While tertiary amines like behenamidopropyl dimethylamine nitrosate much slower than secondary amines, the potential for this reaction to occur under certain storage or use conditions is a recognized concern in the cosmetics industry. usp.org

The reaction mechanism for the nitrosation of a tertiary amine involves the formation of a nitrosammonium ion, which can then undergo further reactions to yield an N-nitrosamine. The rate of this reaction is influenced by several factors, including the pH of the formulation, the concentration of the amine and the nitrosating agent, and the temperature. usp.org

A safety assessment of fatty acid amidopropyl dimethylamines, including behenamidopropyl dimethylamine, by the Cosmetic Ingredient Review (CIR) Expert Panel highlighted that these ingredients could potentially be nitrosated. nih.govnih.gov Therefore, it is recommended that cosmetic products containing these ingredients be formulated to prevent the formation of nitrosamines. nih.govnih.gov While no specific studies quantifying the N-nitrosamine formation directly from this compound were found in the reviewed literature, the potential exists due to its chemical nature.

Table 1: Factors Influencing N-Nitrosamine Formation

| Factor | Influence on Nitrosation |

| Amine Type | Tertiary amines, like the one in behenamidopropyl dimethylamine, are potential precursors. |

| Nitrosating Agents | Presence of nitrites (often as impurities) or nitrogen oxides is necessary. nih.govnih.gov |

| pH | Acidic conditions can accelerate the formation of nitrosating agents from nitrites. usp.org |

| Temperature | Higher temperatures can increase the rate of chemical reactions, including nitrosation. |

| Inhibitors | Presence of certain compounds can prevent or slow down the reaction. |

Development of Formulation Strategies to Prevent Nitrosation

To address the potential for N-nitrosamine formation, cosmetic formulators employ several strategies. The primary approach is to prevent the reaction from occurring in the first place by controlling the formulation environment and incorporating specific inhibitor compounds.

One of the most effective strategies is the inclusion of N-nitrosamine inhibitors , also known as nitrite scavengers . These are compounds that preferentially react with nitrosating agents, thereby preventing them from reacting with the amine. Commonly used inhibitors in the cosmetic and pharmaceutical industries include:

Ascorbic Acid (Vitamin C) and its salts (e.g., Sodium Ascorbate): Ascorbic acid is a highly effective antioxidant that rapidly reduces nitrosating agents to nitric oxide (NO), which is less reactive towards amines. dsm.comdsm-firmenich.comnih.govdsm-firmenich.comarts.ac.uk Studies have shown that ascorbic acid can significantly reduce nitrosamine formation in various systems. dsm.comdsm-firmenich.com For instance, research on model drug formulations demonstrated that ascorbic acid at a 1% concentration reduced nitrite levels by as much as 87% after 7 days and decreased nitrosamine concentration by about 75%. dsm.com

Alpha-tocopherol (Vitamin E): Another potent antioxidant that can inhibit nitrosation, often used in combination with ascorbic acid for a synergistic effect. dsm.com

Other phenolic compounds: Caffeic acid and ferulic acid have also been shown to be effective inhibitors of nitrosamine formation. dsm-firmenich.com

Another critical formulation strategy is to control the pH of the final product. Since the formation of the primary nitrosating agent, nitrous acid, is favored under acidic conditions, maintaining a pH where its formation is minimized can significantly reduce the risk of nitrosation. usp.org

Furthermore, minimizing the presence of nitrosating agents is a key preventative measure. This can be achieved by:

Using raw materials with low or non-detectable levels of nitrites.

Protecting the product from exposure to air, which may contain nitrogen oxides, through appropriate packaging.

It is also important to note that the presence of lipids in a formulation can have a complex effect on nitrosation. In some aqueous systems, ascorbic acid acts as an inhibitor; however, the presence of a lipid phase can, under certain conditions, transform it into a promoter of N-nitrosamine formation. nih.gov This highlights the importance of testing the efficacy of inhibitor systems within the specific context of the final cosmetic formulation.

Table 2: Common N-Nitrosamine Inhibitors in Cosmetics

| Inhibitor | Mechanism of Action |

| Ascorbic Acid (Vitamin C) | Reduces nitrosating agents to less reactive nitric oxide. nih.govarts.ac.uk |

| Sodium Ascorbate | The salt form of ascorbic acid, functions similarly as a nitrite scavenger. dsm-firmenich.com |

| Alpha-tocopherol (Vitamin E) | A lipid-soluble antioxidant that can trap radicals and inhibit nitrosation. dsm.com |

| Caffeic Acid | A phenolic compound that can act as a nitrosation inhibitor. dsm-firmenich.com |

| Ferulic Acid | Another phenolic antioxidant with demonstrated inhibitory effects on nitrosamine formation. dsm-firmenich.com |

Oxidative Stability and Degradation Pathways

The oxidative stability of this compound is crucial for maintaining the quality and performance of cosmetic formulations over their shelf life. Oxidation can lead to changes in the physical properties of the product, such as viscosity and odor, and can also generate undesirable degradation products.

The behenamidopropyl dimethylamine moiety contains both an amide and a tertiary amine functional group, while the behenate counter-ion is a long-chain saturated fatty acid. Saturated fatty acids, like behenic acid, are generally stable to oxidation. specialchem.com However, the tertiary amine group can be susceptible to oxidation.

The potential degradation pathways for amidoamines can involve the oxidation of the tertiary amine to form an amine oxide. This transformation can alter the cationic nature of the surfactant (in its protonated form) and affect its conditioning performance. Additionally, the long alkyl chains, although saturated and thus more stable than unsaturated chains, can undergo slow oxidation under harsh conditions (e.g., high heat and exposure to UV light or metal ions), potentially leading to the formation of aldehydes, ketones, and smaller carboxylic acids. These degradation products can contribute to off-odors and changes in the formulation's pH.

Studies on the thermal oxidative stability of oil blends containing fatty acids have shown that heating can lead to the polymerization of triacylglycerols. nih.govmdpi.com While this compound is not a triacylglycerol, the principles of lipid oxidation suggest that high temperatures can promote degradative processes. The oxidative stability of oils is often correlated with their degree of unsaturation; saturated fatty acids like behenic acid contribute to higher stability. mdpi.comnih.gov

To enhance the oxidative stability of formulations containing this compound, antioxidants are commonly incorporated. These can include lipid-soluble antioxidants like tocopherols (B72186) (Vitamin E) and water-soluble antioxidants like ascorbic acid (Vitamin C), depending on the formulation type (e.g., oil-in-water or water-in-oil emulsion).

Photodegradation Mechanisms and Color Protection Attributes

This compound is utilized in hair care products, where exposure to ultraviolet (UV) radiation from sunlight is a common occurrence. Photodegradation can lead to the breakdown of the ingredient itself and can also contribute to the fading of artificial hair color.

The tertiary amine group in behenamidopropyl dimethylamine can absorb UV radiation, which may lead to its degradation. The specific photodegradation pathways for this compound have not been extensively detailed in the available literature. However, general studies on the photodegradation of cationic surfactants indicate that they can be susceptible to breakdown upon UV exposure, often through radical-mediated processes. mdpi.com

A significant and beneficial attribute of Behenamidopropyl Dimethylamine (the amidoamine base) is its reported ability to protect hair color. dsm.comresearchgate.net A review on the properties of this ingredient highlighted its use as a conditioning agent in 2-in-1 shampoos where it exhibits color protection effects. dsm.comresearchgate.net The fading of dyed hair is often accelerated by washing, as water and surfactants can leach the dye molecules from the hair shaft. nih.gov

The mechanism by which this compound may protect hair color is likely related to its conditioning properties. When protonated at the acidic pH of many hair care formulations, the cationic head of the molecule deposits onto the negatively charged surface of the hair. This forms a protective film on the hair cuticle. This film can act as a barrier, reducing the diffusion of dye molecules out of the hair fiber during washing. nih.gov The long, hydrophobic behenyl chains would further enhance this barrier, creating a more water-repellent surface.

Studies on other cationic polymers have shown that hydrophobically modified cationic polymers are particularly effective at preventing hair dye from dissolving in water. nih.gov The synergistic effect of the cationic charge, which promotes deposition on the hair, and the hydrophobic moieties, which form a protective barrier, is key to this color protection. nih.gov While direct studies on the color protection mechanism of this compound are limited, its chemical structure aligns with the principles of these effective color-protecting conditioning agents.

Solution Behavior and Interfacial Science of Behenamidopropyl Dimethylamine Behenate

Solubilization Characteristics in Aqueous and Non-Aqueous Systems

Behenamidopropyl dimethylamine (B145610), as its salt, demonstrates remarkable water solubility, which is unexpected given its very long C22 alkyl chain. researchgate.netnih.gov This high solubility is a key characteristic that distinguishes it from other long-chain cationic surfactants. Studies on the hydrochloride salt of BAPDMA (BAPDMA HCl) show its solubility limit is significantly higher—over tenfold—than that of amidoamine hydrochloride salts with shorter alkyl chains. ovid.com

pH: The pH of the system is a critical factor governing the solubility of behenamidopropyl dimethylamine salts. The parent molecule, BAPDMA, is an amidoamine that converts into a cationic surfactant at acidic pH. researchgate.netnih.gov This protonation of the tertiary amine group imparts a positive charge, which dramatically increases its affinity for water and drives its solubilization. In its non-ionic state at neutral or basic pH, its water solubility is limited. ovid.com

Temperature: Temperature plays a crucial role in the solubility of BAPDMA salts. The Krafft point for BAPDMA HCl, which is the temperature above which the solubility of a surfactant rises sharply to enable micelle formation, is 55°C. ovid.com Below this temperature, the surfactant may exist in a metastable state in solution. ovid.com

The primary mechanism for the enhanced aqueous solubility of behenamidopropyl dimethylamine behenate (B1239552) is the acid-base neutralization that forms the salt. This process transforms the oil-soluble amidoamine into a more water-soluble cationic surfactant. ovid.com

Furthermore, research on BAPDMA HCl suggests a unique "stepwise aggregation" process contributes to its excellent solubility. ovid.com Rather than a simple dissolution of individual molecules followed by micellization at a single concentration, it forms aggregates in stages as the concentration increases. This gradual aggregation is believed to be a key reason for its high solubility in water, even in metastable states below its Krafft point. ovid.com

Surface and Interfacial Tension Phenomena

As a surfactant, behenamidopropyl dimethylamine behenate actively reduces surface and interfacial tension. The behavior of its parent amidoamine salt, BAPDMA HCl, at interfaces has been studied in detail through equilibrium surface tension measurements. ovid.com Surfactant molecules migrate to interfaces, such as the air-water or oil-water interface, reducing the tension between the two phases. nih.govuq.edu.au

The determination of a single Critical Micelle Concentration (CMC) for BAPDMA HCl from surface tension measurements is not straightforward. ovid.com Unlike typical surfactants that show a single sharp break in the surface tension versus concentration curve at the CMC, the curve for BAPDMA HCl exhibits more than one break point. ovid.comalfa-chemistry.com

The surface tension curve shows an initial plateau at a concentration designated as C1, followed by a gradual decrease until a second plateau is reached at concentration C3. ovid.com Due to this complex behavior, C1 is considered the critical aggregation concentration (cac) , representing the onset of molecular aggregation. ovid.com

To further investigate the formation of aggregates with micelle-like properties, researchers have studied the solubilization of an oil-soluble dye, o-toluene-azo-b-naphthol. ovid.com The results show that solubilization of the dye occurs suddenly around a concentration designated as C2, which is higher than C1. This suggests that aggregates capable of incorporating oil-soluble molecules form at this second critical concentration. ovid.com

Table 1: Key Concentrations and Aggregation Behavior of BAPDMA HCl at 25°C

| Parameter | Description | Implication |

|---|---|---|

| C1 | Critical Aggregation Concentration (cac) | The concentration at which the initial formation of aggregates begins, as indicated by the first break in the surface tension curve. |

| C2 | Micelle-like Aggregate Formation | The concentration at which aggregates capable of solubilizing oil-soluble dyes are formed. Solutions may appear bluish or translucent above this concentration. |

| C3 | Second Plateau in Surface Tension | The concentration at which the surface tension curve levels off again, indicating a change in the interfacial properties or aggregate structure. |

This interactive table summarizes the stepwise aggregation phenomena observed for BAPDMA HCl.

Surfactants like this compound adsorb at both air-water and oil-water interfaces, a fundamental property for their function as emulsifiers and conditioning agents. nih.govcosmileeurope.eu The positively charged headgroup of the protonated BAPDMA molecule orients towards the water phase, while the long, hydrophobic behenyl chain extends into the air or oil phase. uq.edu.au This alignment reduces the free energy of the interface.

Studies have shown that for many surfactants, the tendency to adsorb at the oil-water interface can be significantly greater than at the air-water interface. scirp.org This preferential adsorption is crucial for the formation and stabilization of emulsions. researchgate.net The reduction in surface tension at the air-water interface by BAPDMA HCl is the direct result of the adsorption of its molecules to form a surface layer. ovid.com

Micellar and Supramolecular Assembly

The self-assembly of BAPDMA salts in aqueous solution is characterized by a unique stepwise aggregation process rather than the formation of simple micelles at a single CMC. ovid.com

The process begins at the critical aggregation concentration (C1), where initial aggregates form. As the concentration increases to C2, a "morphology transition" occurs. ovid.com This transition is visually indicated by the solution's appearance changing from transparent to bluish or translucent, suggesting the formation of larger, more complex supramolecular structures. ovid.com These aggregates, formed below the Krafft point of 55°C, are considered to be in metastable states, yet they demonstrate significant stability over extended periods (several months). ovid.com This behavior is central to the compound's high solubility and performance characteristics. ovid.com

Table 2: List of Chemical Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | - |

| Behenamidopropyl Dimethylamine | BAPDMA |

| Behenamidopropyl Dimethylamine Hydrochloride | BAPDMA HCl |

| Behenic Acid | - |

Aggregate Formation and Structure

In aqueous solutions, Behenamidopropyl Dimethylamine (BAPDMA), the precursor to this compound, demonstrates a tendency to self-assemble into organized structures. While specific studies on the behenate salt are not extensively detailed in the provided information, the behavior of the closely related BAPDMA hydrochloride salt offers significant insights. It is suggested that at a concentration C1, which is approximately double the solubility limit of amidoamines, the formation of aggregates commences.

Based on comparisons with similar surfactants like dodecyldimethylammonium bromide, it is predicted that the aggregates initially formed are vesicle-like in nature. As the concentration increases to a point C2, a transition to more ordered, lamellar-like structures is anticipated. These aggregate structures are believed to play a crucial role in the molecule's deposition and interaction with surfaces, such as hair fibers, potentially forming "supported lipid bilayers" google.comgoogle.com. The long C22 alkyl chain of the behenic acid component contributes to the hydrophobic interactions that drive this self-assembly process.

Role in Solubilization of Hydrophobic Compounds

This compound is described as a hydrophobic compound with good solubility characteristics. ulprospector.com Its molecular structure, featuring a long hydrophobic behenyl tail and a cationic head group, makes it an effective emulsifier and conditioning agent, capable of forming stable emulsions. smolecule.com This amphiphilic nature allows it to interact with and solubilize hydrophobic (lipophilic) compounds within the core of the aggregates it forms in aqueous solutions.

This capability is essential in cosmetic and personal care formulations where it is necessary to incorporate water-insoluble ingredients such as oils, fragrances, and certain active agents. For instance, this compound is utilized in complex formulations that include a variety of hydrophobic substances like fatty acid esters (e.g., isopropyl myristate), high molecular weight fatty alcohols (e.g., cetyl alcohol, stearyl alcohol), and triglycerides. google.com While direct quantitative studies on its solubilization capacity for specific hydrophobic compounds are not extensively available in the provided search results, its widespread use in such formulations underscores its practical utility in this regard. The solubilization process is critical for creating homogenous and stable products, ensuring the even distribution and bioavailability of active ingredients.

Rheological Properties in Complex Formulations

The rheological properties of formulations containing this compound are critical to their performance and sensory characteristics. This section examines the compound's impact on viscosity and its flow behavior under shear.

Viscosity Modulation and Gelation Mechanisms

This compound, in conjunction with fatty alcohols, plays a significant role in modulating the viscosity of hair care formulations. The interaction between the cationic amidoamine and fatty alcohols can lead to the formation of a gel network structure, which increases the viscosity of the final product. This gelation is a key factor in achieving the desired texture and stability in conditioners and hair treatments.

Studies on the precursor, Behenamidopropyl Dimethylamine (BAPDMA), have shown its utility as a gelling agent in hair coloration creams. google.comsmolecule.com This suggests that the behenate salt likely possesses similar capabilities to structure liquids and build viscosity. The long alkyl chain of the behenate moiety contributes to the formation of a stable and ordered gel network.

The following table illustrates the typical components in a formulation where this compound would contribute to viscosity:

| Ingredient Class | Example | Function in Viscosity Building |

| Cationic Surfactant | This compound | Forms a gel network with fatty alcohols |

| Fatty Alcohol | Cetyl Alcohol, Stearyl Alcohol | Co-surfactant that structures the emulsion |

| Solvent | Water | Continuous phase of the emulsion |

Shear-Thinning and Thixotropic Behavior

Shear-thinning, also known as pseudoplasticity, is a desirable rheological behavior in many personal care products. It is characterized by a decrease in viscosity under applied shear stress, such as when a product is squeezed from a tube or spread on hair. While specific studies detailing the shear-thinning properties of this compound were not found, this behavior is characteristic of the gel networks formed by cationic surfactants and fatty alcohols. Such systems typically exhibit a high viscosity at rest, ensuring stability, but flow easily during application.

Thixotropy is a time-dependent shear-thinning property. A thixotropic fluid exhibits a decrease in viscosity over time under constant shear and a gradual recovery of viscosity when the shear is removed. This property is beneficial for products that need to maintain their structure in the packaging but spread easily during use and then regain some of their structure to remain on the hair or skin. For many associative polymer solutions and surfactant systems, shear-thinning behavior is often accompanied by thixotropy. The disruption and subsequent slow reformation of the intermolecular associations within the gel network are responsible for this behavior. Although direct evidence for the thixotropic nature of this compound formulations is not present in the provided results, it is a plausible characteristic given its chemical class and application in complex, structured formulations.

Molecular Interactions and Complexation Studies of Behenamidopropyl Dimethylamine Behenate

Interactions with Other Surfactant Systems

When formulated at an acidic pH, Behenamidopropyl dimethylamine (B145610) behenate (B1239552) behaves as a cationic surfactant and can form complexes with anionic surfactants. nih.gov This interaction reduces the electrostatic repulsion between the charged head groups of the anionic surfactants, allowing for more efficient packing at interfaces. nih.gov This can lead to improved foam quality and cleansing properties. smolecule.com In its non-ionic form (as the amidoamine precursor, BAPDMA), it can be incorporated into shampoo formulations, where it provides conditioning and color protection benefits. atamanchemicals.comnih.gov The combination with non-ionic surfactants can also enhance formulation stability and performance. smolecule.com The synergistic effects are a result of the combined properties of the surfactants, which can lead to a reduction in interfacial tension and the formation of stable mixed micelles. nih.gov

| Interacting Surfactant Type | Form of Behenamidopropyl Dimethylamine | Observed Synergistic Effect | Performance Outcome |

| Anionic Surfactants | Cationic (protonated salt) | Complex formation, reduction of electrostatic repulsion. nih.gov | Enhanced foaming and cleansing efficiency. smolecule.com |

| Non-ionic Surfactants | Non-ionic (amidoamine) | Improved stability and efficacy. smolecule.com | Provides conditioning and color protection in 2-in-1 shampoos. atamanchemicals.comnih.gov |

Interactions with Polymeric Systems (e.g., Carbopol® Ultrez)

Behenamidopropyl dimethylamine behenate shows favorable interactions with polymeric thickening agents. In a formulation for ethnic hair, the combination of this cationic conditioner with Carbopol® Ultrez 21 Polymer demonstrates excellent compatibility. specialchem.com The Carbopol® polymer provides efficient thickening, creating a stable lotion with premium performance characteristics. specialchem.com This stable matrix allows for the effective delivery of the conditioning agent to the hair, smoothing the cuticle without causing heavy, greasy buildup. specialchem.com The polymer network helps to suspend the active ingredients, ensuring uniform application and performance.

Adsorption and Deposition Mechanisms on Charged Substrates

The primary function of this compound as a conditioning agent is dependent on its ability to adsorb and deposit onto surfaces like hair and skin. This process is driven by a combination of electrostatic and hydrophobic interactions.

Hair, especially when damaged, carries a net negative charge. As a cationic surfactant in acidic formulations, this compound possesses a positive charge. nih.gov This leads to a strong electrostatic attraction to the negatively charged sites on the hair surface. smolecule.com This attraction is the primary driver for its deposition, allowing it to neutralize the surface charge, which in turn reduces static electricity and flyaway hair. atamanchemicals.comresearchgate.net This adherence to the hair shaft provides prolonged conditioning effects. smolecule.com The general principle is that cationic surfactants can adsorb onto negatively charged surfaces, modulating the interaction energies between them. nih.gov

The structure of this compound includes two long behenyl (C22) chains. This significant hydrophobic character plays a crucial role in its deposition and conditioning efficacy. specialchem.com The long carbon chain enhances the molecule's affinity for the hair and skin surface. specialchem.com Once initial electrostatic attraction brings the molecule to the surface, the hydrophobic chains can interact with the lipid components of the hair cuticle, anchoring the molecule and forming a conditioning film. This film smoothens the hair surface, reduces tangles, and imparts a soft feel. atamanchemicals.comspecialchem.com The presence of a very long alkyl chain contributes to a superior conditioning performance compared to cationic surfactants with shorter chains. nih.gov

| Driving Force | Interacting Component | Mechanism of Action | Resulting Effect on Hair |

| Electrostatic Attraction | Positively charged amine head group & negatively charged hair surface. smolecule.com | Neutralizes surface charge. atamanchemicals.com | Adsorption of the molecule onto the hair shaft, reduction of static and flyaways. researchgate.net |

| Hydrophobic Interaction | Long behenyl (C22) alkyl chains & lipid components of hair. nih.govspecialchem.com | Anchors the molecule to the cuticle, forming a conditioning film. | Enhanced deposition affinity, smoothing of hair texture, improved softness. atamanchemicals.comspecialchem.com |

Complex Formation with Active Pharmaceutical Ingredients

This compound, a cationic surfactant derived from behenic acid, holds significant potential as an excipient in pharmaceutical formulations. Its utility stems from its molecular structure, which features a long, hydrophobic C22 alkyl chain and a tertiary amine headgroup that becomes protonated and positively charged in acidic environments. This amphiphilic nature allows it to interact with and form complexes with a variety of active pharmaceutical ingredients (APIs), particularly those that are poorly soluble in water.

The formation of these complexes is primarily driven by non-covalent interactions. The primary interaction is typically electrostatic, where the positively charged headgroup of this compound associates with negatively charged functional groups on an API. Additionally, hydrophobic interactions play a crucial role, as the long alkyl tail can create a non-polar microenvironment that accommodates lipophilic drug molecules. These interactions can lead to the formation of various structures, such as micelles or ion pairs, which effectively encapsulate the API.

While specific quantitative studies on the complexation of this compound with particular APIs are not extensively available in publicly accessible literature, the principles of its interaction can be inferred from studies on similar long-chain cationic surfactants and its precursor, behenamidopropyl dimethylamine (BAPDMA). For instance, research on other cationic surfactants has demonstrated their ability to form stable complexes with drugs, leading to improved formulation characteristics.

Mechanisms of Drug Solubilization and Stability Enhancement

The primary mechanism by which this compound enhances the solubility of poorly water-soluble drugs is through the formation of micelles. Above a certain concentration, known as the critical micelle concentration (CMC), the surfactant molecules self-assemble into spherical structures. The hydrophobic tails form the core of the micelle, creating a microenvironment suitable for encapsulating hydrophobic (lipophilic) drug molecules, while the hydrophilic, charged headgroups form the outer shell, which interacts with the aqueous environment. This process effectively increases the apparent solubility of the drug in the aqueous medium.

The general process of micellar solubilization can be described as follows:

Individual Surfactant Molecules: Below the CMC, the surfactant exists as individual molecules in the solution.

Micelle Formation: At and above the CMC, the surfactant molecules aggregate to form micelles.

Drug Encapsulation: Poorly soluble drug molecules partition into the hydrophobic core of the micelles, thus being "dissolved" in the formulation.

This encapsulation not only improves solubility but can also enhance the stability of the API. By sequestering the drug within the micellar core, this compound can protect it from degradation by enzymes or unfavorable pH conditions in the surrounding environment. The compact structure of the micelle can limit the access of water and other degradative agents to the encapsulated drug.

While specific data for this compound is limited, the following table illustrates the potential for solubility enhancement of a model hydrophobic drug by a representative cationic surfactant.

Table 1: Illustrative Solubility Enhancement of a Model Hydrophobic Drug by a Cationic Surfactant

| Cationic Surfactant Concentration (mM) | Apparent Solubility of Model Drug (µg/mL) | Fold Increase in Solubility |

|---|---|---|

| 0 (Control) | 0.5 | 1 |

| 5 | 15 | 30 |

| 10 | 45 | 90 |

| 20 | 110 | 220 |

Note: This table is for illustrative purposes and is based on typical data for long-chain cationic surfactants. Specific values for this compound would require experimental validation.

Role in Facilitating Membrane Permeation

The cationic nature of this compound is instrumental in its ability to facilitate the permeation of drugs across biological membranes, such as the intestinal epithelium. Cell membranes are generally negatively charged due to the presence of anionic phospholipids. The positively charged headgroup of the surfactant can interact electrostatically with the cell membrane, leading to an accumulation of the drug-surfactant complex at the cell surface.

Several mechanisms have been proposed for how cationic lipids and surfactants enhance membrane permeation:

Membrane Fluidization: The insertion of the hydrophobic tails of the surfactant into the lipid bilayer of the cell membrane can disrupt the ordered structure of the membrane, increasing its fluidity and making it more permeable to drug molecules.

Formation of Non-Bilayer Structures: A prominent theory, often referred to as the "shape hypothesis," suggests that the interaction between the cationic lipid and the anionic lipids of the cell membrane can lead to the formation of an ion pair. This ion pair has a conical molecular shape, which promotes the formation of non-lamellar structures, such as the inverted hexagonal (HII) phase. These structures disrupt the bilayer integrity, creating transient pores or channels through which the drug can pass.

Endocytosis Promotion: The positive charge of the drug-surfactant complexes can enhance their uptake into cells via endocytosis. Once inside the cell in an endosome, the cationic lipid can help to disrupt the endosomal membrane, allowing the drug to escape into the cytoplasm and reach its target.

The following table provides an illustrative example of how a cationic surfactant can enhance the membrane permeability of a model drug.

Table 2: Illustrative Enhancement of Membrane Permeability of a Model Drug by a Cationic Surfactant

| Formulation | Permeability Coefficient (Papp) (x 10⁻⁶ cm/s) | Enhancement Ratio |

|---|---|---|

| Model Drug Alone | 1.2 | 1.0 |

| Model Drug + Cationic Surfactant | 7.8 | 6.5 |

Note: This table is for illustrative purposes and is based on typical data for long-chain cationic surfactants. Specific values for this compound would require experimental validation.

Structure Activity Relationship Sar Studies of Behenamidopropyl Dimethylamine Behenate

Influence of Alkyl Chain Length on Functional Properties

The length of the alkyl chain is a determining factor in the performance of amidoamine-based surfactants. In Behenamidopropyl Dimethylamine (B145610) Behenate (B1239552), the behenyl group, a C22 chain, imparts specific and desirable properties.

Behenamidopropyl Dimethylamine (BAPDMA), the cationic portion of the compound, is often compared to its shorter-chain analogue, Stearamidopropyl Dimethylamine (SPDMA), which contains an C18 alkyl chain. While both are effective conditioning agents, the longer C22 chain in BAPDMA is associated with superior conditioning performance. nih.govthemestizamuse.com This enhanced performance is attributed to the increased hydrophobicity and surface coverage provided by the longer alkyl chain, leading to better deposition on the hair shaft.

Table 1: Comparative Properties of Long-Chain Amidoamines

| Feature | Behenamidopropyl Dimethylamine (C22) | Stearamidopropyl Dimethylamine (C18) |

|---|---|---|

| Alkyl Chain Length | C22 | C18 |

| Conditioning Performance | Superior | Good |

| Detangling | Excellent | Good |

| Softness | Excellent | Good |

| Biodegradability | Readily biodegradable | Readily biodegradable |

| Aquatic Toxicity | Lower than traditional quats | Lower than traditional quats |

The conditioning efficacy of amidoamines is directly related to the length of their fatty alkyl chains; longer chains, such as the C12-C22 range, generally provide better conditioning effects. makingcosmetics.com The C22 behenyl chain of Behenamidopropyl Dimethylamine contributes to a more pronounced conditioning effect, including improved combability and a superior sensory profile on hair. nih.gov This is because the long hydrophobic chain enhances the molecule's affinity for the hair surface, leading to the formation of a smooth, protective film that reduces friction between hair strands. makingcosmetics.com

The surface activity of Behenamidopropyl Dimethylamine Behenate is also influenced by its long alkyl chain. While it demonstrates outstanding water solubility for a molecule with such a long hydrophobic chain, its primary function in formulations is as a cationic surfactant (when protonated at acidic pH) that adsorbs at the hair-water interface. nih.gov This adsorption reduces static electricity and fly-away hair, contributing to a smoother, more manageable appearance. paulaschoice.co.uk The performance of hair conditioners is linked to the carbon chain length of the hydrophobic chains of the quaternary ammonium (B1175870) salts; as the chain length increases, water solubility decreases, which in turn leads to increased thickening and conditioning performance. makingcosmetics.com

Role of Amine and Amide Functional Groups in Overall Performance

The presence of both amine and amide functional groups within the this compound molecule is critical to its functionality as a conditioning agent. wikipedia.org These groups are central to the compound's ability to interact with the hair surface and provide its characteristic conditioning benefits.

The tertiary amine group is what allows the molecule to become cationic in an acidic environment, which is typical for conditioner formulations. themestizamuse.compaulaschoice.co.uk Hair keratin (B1170402) has a net negative charge, especially when damaged, due to the presence of amino acid residues. The positively charged amine group of Behenamidopropyl Dimethylamine is electrostatically attracted to these negative sites, leading to its deposition on the hair shaft. This is the primary mechanism by which it acts as a conditioning agent. nih.gov

Table 2: Functional Roles of Amine and Amide Groups

| Functional Group | Key Role | Mechanism of Action |

|---|---|---|

| Tertiary Amine | Cationic Conditioning | Protonates in acidic formulations to form a positive charge, which then electrostatically binds to the negatively charged hair surface. |

| Amide | Structural Integrity & Emulsification | Provides a stable linkage and contributes to the overall texture and stability of the formulation. |

Impact of the Behenate Counterion on Compound Behavior

In the solid form of this compound, the behenate anion serves as the counterion to the protonated behenamidopropyl dimethylamine cation. Behenate is the salt of behenic acid, a C22 saturated fatty acid. wikipedia.orgnih.gov The choice of counterion can significantly influence the physical properties and performance of a surfactant.

Furthermore, the use of a fatty acid counterion like behenate, as opposed to a simple inorganic anion like chloride, can lead to a more substantive and conditioning product. The entire molecule, both the cationic and anionic parts, is composed of long alkyl chains, which enhances its affinity for the hydrophobic surface of the hair. This can result in a more durable conditioning effect and a softer feel.

Development of Predictive Models for Structure-Property Relationships

The development of effective hair conditioning agents has traditionally relied on extensive experimental work. However, the advancement of computational chemistry has opened the door to the use of predictive models, such as Quantitative Structure-Property Relationship (QSPR) models, to accelerate the design and optimization of new surfactant molecules. researchgate.netresearchgate.net

QSPR models aim to establish a mathematical relationship between the chemical structure of a molecule and its physicochemical properties or biological activity. For surfactants like this compound, these models could predict key performance indicators such as conditioning efficacy, surface tension reduction, and deposition on hair based on molecular descriptors. researchgate.netresearchgate.net

While specific QSPR models for this compound are not widely published, the general principles are applicable. Researchers are increasingly using machine learning algorithms and graph neural networks to build sophisticated models that can handle the complexity of surfactant structures and predict their behavior in formulations. researchgate.netresearchgate.net These models can be trained on existing data for a range of amidoamines and other cationic surfactants to predict the properties of novel structures, thereby reducing the need for extensive synthesis and testing of new compounds. The ultimate goal is to be able to design, in silico, new conditioning agents with tailored properties for specific applications. arxiv.org

Environmental Chemistry and Sustainability Aspects of Behenamidopropyl Dimethylamine Behenate

Biodegradation Pathways and Kinetics

The environmental fate of cosmetic ingredients is a critical aspect of their sustainability profile. For surfactants like behenamidopropyl dimethylamine (B145610) behenate (B1239552), biodegradability is a key measure of their potential environmental impact.

Behenamidopropyl dimethylamine (BAPDMA), the cationic portion of the compound, is recognized as a biodegradable amidoamine. nih.gov This characteristic is a significant advantage over many traditional cationic surfactants, which can persist in the environment. researchgate.net The assessment of biodegradability in aquatic environments typically involves standardized tests that measure parameters such as Biochemical Oxygen Demand (BOD) and carbon dioxide (CO2) evolution, which indicate microbial decomposition. nih.gov

Studies have concluded that BAPDMA is more compatible with the aquatic environment compared to other mono-long alkyl chain cationic surfactants. researchgate.net This improved biodegradability, combined with lower aquatic toxicity, makes it an eco-friendly alternative in the hair care market. nih.govresearchgate.net The industry's move towards such molecules reflects a commitment to sustainability by reducing transportation costs and storage needs, as BAPDMA can be supplied as a 100% active product. researchgate.net

Research into the biodegradation pathway of high-purity behenamidopropyl dimethylamine (referred to as APA-22) has provided insights into its environmental breakdown. researchgate.net During biodegradability tests, studies have observed the complete disappearance of the parent compound, BAPDMA, as well as its intermediate metabolites over the course of the testing period. researchgate.net

While specific metabolites from the complete biodegradation pathway are not extensively detailed in the available literature, the key finding is their transient nature. The degradation process proceeds through intermediate stages to eventual mineralization, meaning the compounds are broken down into simpler substances like carbon dioxide, water, and inorganic compounds by microorganisms. researchgate.netnih.gov This contrasts with more persistent substances that can accumulate in the environment.

Green Chemistry Principles in Compound Synthesis

The synthesis of behenamidopropyl dimethylamine behenate aligns with several key principles of green chemistry, focusing on the use of renewable resources and the development of environmentally conscious chemical processes. rsc.org

A significant aspect of the compound's sustainable profile is its synthesis from renewable, vegetable-based raw materials. researchgate.netresearchgate.net The behenic acid and behenamidopropyl dimethylamine components are derived from natural sources. google.com